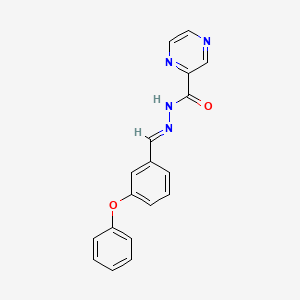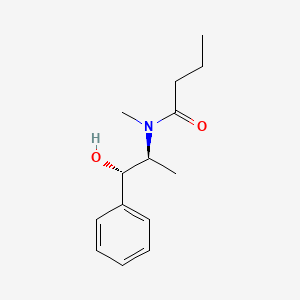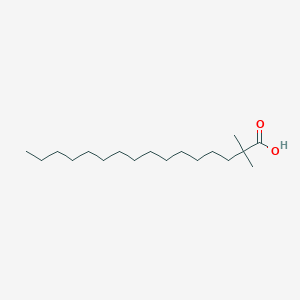
2,2-Dimethylhexadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylhexadecanoic acid is a branched-chain fatty acid with the molecular formula C18H36O2. It is a rare and unique chemical compound that has garnered interest in various fields of scientific research due to its distinctive structure and properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylhexadecanoic acid typically involves the alkylation of a suitable precursor, such as hexadecanoic acid, with a methylating agent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods: the general approach involves large-scale alkylation reactions using optimized conditions to maximize yield and purity .
化学反応の分析
Types of Reactions: 2,2-Dimethylhexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydrogen atoms on the methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2,2-Dimethylhexadecanoic acid has several scientific research applications, including:
Chemistry: Used as a model compound in studies of branched-chain fatty acids and their reactivity.
Biology: Investigated for its role in cellular processes and metabolic pathways.
Medicine: Explored for potential therapeutic applications due to its unique structure.
Industry: Utilized in the synthesis of specialized materials and chemicals.
作用機序
The mechanism of action of 2,2-Dimethylhexadecanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and influence metabolic processes by altering the structure and function of cellular membranes. Its branched structure allows it to interact uniquely with biological molecules, leading to distinct physiological effects .
類似化合物との比較
- 2,2-Dimethylhexanoic acid
- 2,2-Dimethyloctanoic acid
- 2,2-Diphenylbutyric acid
Comparison: 2,2-Dimethylhexadecanoic acid is unique due to its longer carbon chain and branched structure, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it valuable in specialized applications where specific reactivity and interactions are required .
特性
CAS番号 |
22890-23-9 |
|---|---|
分子式 |
C18H36O2 |
分子量 |
284.5 g/mol |
IUPAC名 |
2,2-dimethylhexadecanoic acid |
InChI |
InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18(2,3)17(19)20/h4-16H2,1-3H3,(H,19,20) |
InChIキー |
OENBKJVGVULJJF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



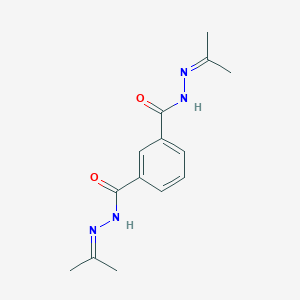

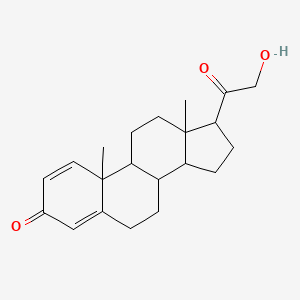

![N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B12000636.png)
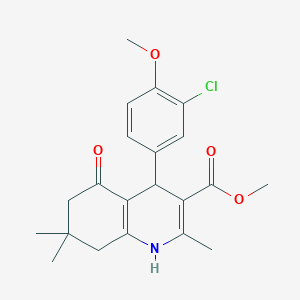
![1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B12000648.png)
![2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12000661.png)


